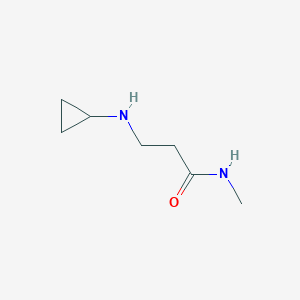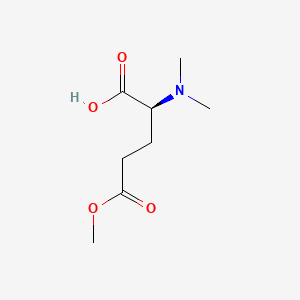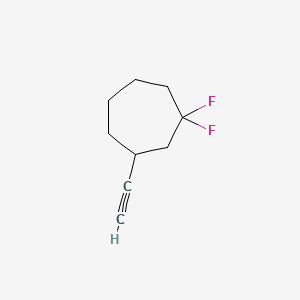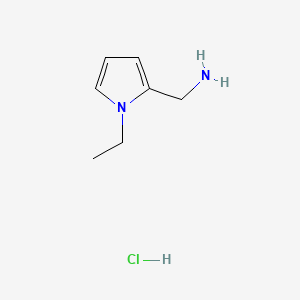
2-Allyl-4-aminoisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-4-aminoisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline core with an allyl group at the 2-position and an amino group at the 4-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-4-aminoisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with allylamine, followed by cyclization and amination reactions. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with allylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the isoindoline-1,3-dione core.
Industrial Production Methods: Industrial production often employs solventless conditions to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and green chemistry principles are increasingly used to optimize the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Allyl-4-aminoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The allyl and amino groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Allyl-4-aminoisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Wirkmechanismus
The mechanism of action of 2-Allyl-4-aminoisoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors and amyloid proteins. The compound modulates the activity of these targets, leading to therapeutic effects in conditions like Parkinson’s disease and Alzheimer’s disease. The pathways involved include receptor binding and inhibition of protein aggregation .
Vergleich Mit ähnlichen Verbindungen
2-Aminoisoindoline-1,3-dione: Lacks the allyl group but shares similar reactivity and applications.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains a piperidine ring, offering different biological activities.
N-Substituted isoindoline-1,3-diones: These derivatives exhibit varied pharmacological properties depending on the substituents
Uniqueness: 2-Allyl-4-aminoisoindoline-1,3-dione is unique due to the presence of both allyl and amino groups, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-amino-2-prop-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-6-13-10(14)7-4-3-5-8(12)9(7)11(13)15/h2-5H,1,6,12H2 |
InChI-Schlüssel |
UEKCCDVIAPLEES-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=O)C2=C(C1=O)C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
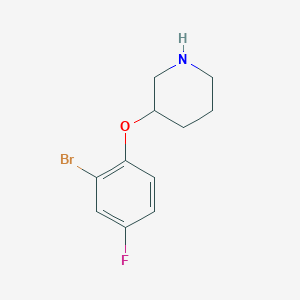
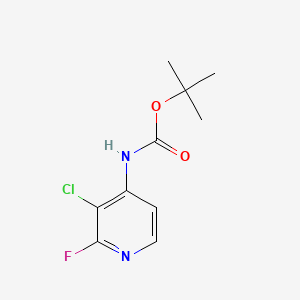
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
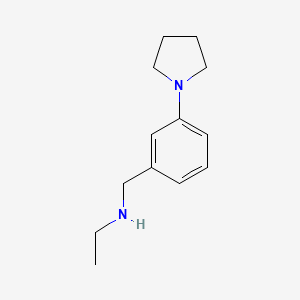
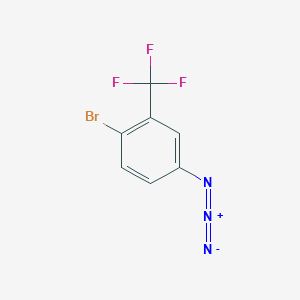
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)

